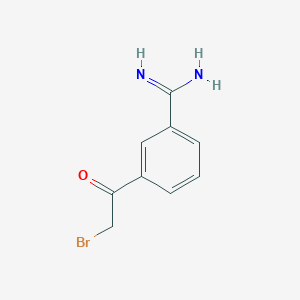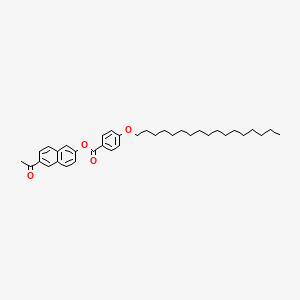![molecular formula C20H24O2 B14346610 Hexyl ([1,1'-biphenyl]-4-yl)acetate CAS No. 91300-57-1](/img/structure/B14346610.png)
Hexyl ([1,1'-biphenyl]-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by the presence of a carbon-oxygen-carbon (O-C-O) group, where the carbon atom is bonded to an oxygen atom and an organyl group. This compound is known for its unique structural features, which include a hexyl group attached to a biphenyl moiety through an acetate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of hexanol with [1,1’-biphenyl]-4-yl acetic acid in the presence of an acid catalyst. The reaction conditions usually include heating the reactants to facilitate the removal of a water molecule, leading to the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of Hexyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous esterification processes. These processes are designed to optimize yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.
Applications De Recherche Scientifique
Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds, such as:
Hexyl acetate: A simpler ester with a hexyl group and an acetate moiety, used in fragrances and flavors.
Biphenyl acetate: An ester with a biphenyl group and an acetate moiety, used in organic synthesis.
Hexyl benzoate: An ester with a hexyl group and a benzoate moiety, used in cosmetics and personal care products.
The uniqueness of Hexyl ([1,1’-biphenyl]-4-yl)acetate lies in its combination of a hexyl group and a biphenyl moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
91300-57-1 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
hexyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3 |
Clé InChI |
ZCDFTQUJAUTYNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


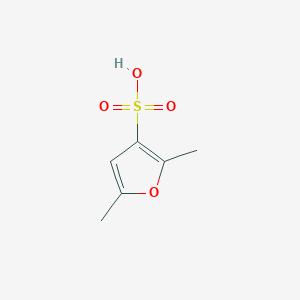




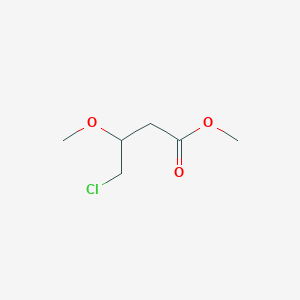
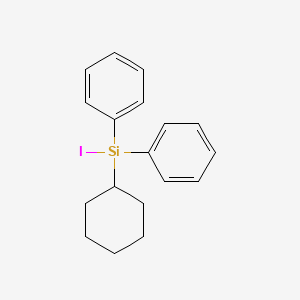

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



